4-Bromo-2-phenylbutanoic acid
Overview
Description
4-Bromo-2-phenylbutanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a phenyl group is attached to the second position. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-phenylbutanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenylbutanoic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromo-2-phenylbutanone, while reduction can produce 2-phenylbutanoic acid.
Scientific Research Applications
4-Bromo-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenylbutanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the phenyl group provides stability and enhances the compound’s reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylbutanoic acid: Similar in structure but with different substitution patterns.
4-Bromo-2-phenylbutyric acid: Another derivative with slight variations in the carbon chain length and functional groups.
Uniqueness
4-Bromo-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a phenyl group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
4-bromo-2-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOQWJGOZLWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587609 | |
Record name | 4-Bromo-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-99-3 | |
Record name | 4-Bromo-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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